molecular formula C6H5F3OS B12551404 Thiophene, 3-(2,2,2-trifluoroethoxy)- CAS No. 142214-50-4

Thiophene, 3-(2,2,2-trifluoroethoxy)-

Cat. No.: B12551404
CAS No.: 142214-50-4
M. Wt: 182.17 g/mol
InChI Key: MPKAOMIFYFZQFF-UHFFFAOYSA-N
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Description

Thiophene, 3-(2,2,2-trifluoroethoxy)- is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The addition of the 2,2,2-trifluoroethoxy group to the thiophene ring imparts unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 3-(2,2,2-trifluoroethoxy)-, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their high yields and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Thiophene, 3-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 3-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-(2,2,2-trifluoroethoxy)-
  • Thiophene, 3-(2,2,2-trifluoroethoxy)-propionitrile
  • Thiophene, 2-(trifluoromethyl)-

Uniqueness

Thiophene, 3-(2,2,2-trifluoroethoxy)- is unique due to the presence of the 2,2,2-trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high oxidative stability, low volatility, and non-flammability .

Properties

CAS No.

142214-50-4

Molecular Formula

C6H5F3OS

Molecular Weight

182.17 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)thiophene

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-1-2-11-3-5/h1-3H,4H2

InChI Key

MPKAOMIFYFZQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCC(F)(F)F

Origin of Product

United States

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